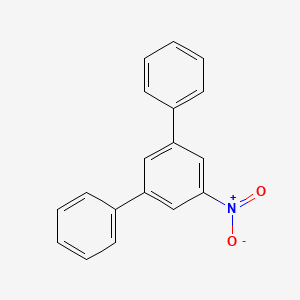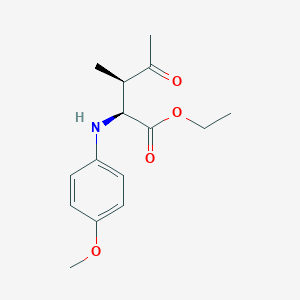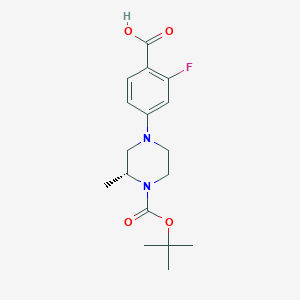
(R)-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a fluorobenzoic acid moiety, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under controlled conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Fluorobenzoic Acid Moiety: The fluorobenzoic acid moiety is introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the piperazine intermediate.
Industrial Production Methods
Industrial production of ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis of Intermediates: Large-scale synthesis of piperazine and fluorobenzoic acid intermediates.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification and Isolation: Use of techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activity, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid is explored for its potential therapeutic applications. It is a precursor in the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-chlorobenzoic acid
- ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-bromobenzoic acid
- ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-iodobenzoic acid
Uniqueness
Compared to its analogs, ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic properties, making it a preferred choice in drug development.
Propriétés
Formule moléculaire |
C17H23FN2O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-fluoro-4-[(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H23FN2O4/c1-11-10-19(7-8-20(11)16(23)24-17(2,3)4)12-5-6-13(15(21)22)14(18)9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22)/t11-/m1/s1 |
Clé InChI |
BPGOIZKYNDXJMK-LLVKDONJSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)O)F |
SMILES canonique |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)

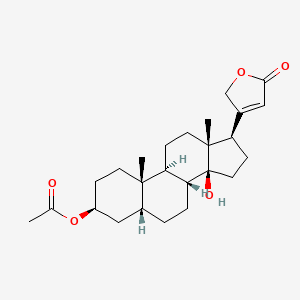
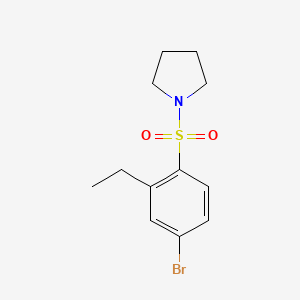

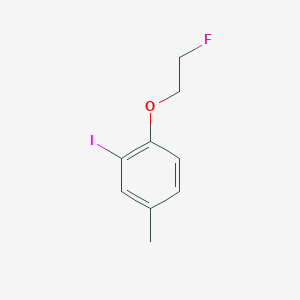
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
